3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

Description

Significance of Furan (B31954) and β-Ketonitrile Scaffolds in Synthetic Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is a cornerstone in synthetic chemistry, valued for its versatile reactivity. pharmaguideline.com Furan and its derivatives are readily available and can participate in a wide array of chemical transformations, serving as precursors to a multitude of more complex molecules. pharmaguideline.com The furan scaffold is present in numerous biologically active natural products and is a key building block in the synthesis of pharmaceuticals and materials. pharmaguideline.com

Similarly, the β-ketonitrile functional group is a valuable asset in organic synthesis. These compounds feature a ketone and a nitrile group separated by a methylene (B1212753) bridge. This arrangement imparts unique reactivity, making them versatile intermediates for the construction of various cyclic and heterocyclic systems. β-Ketonitriles are utilized in the synthesis of a wide range of biologically active molecules, including those with potential therapeutic applications.

Overview of Heterocyclic Compounds with Integrated Furan and Nitrile Moieties

The combination of a furan ring and a nitrile group within the same molecule gives rise to a class of heterocyclic compounds with significant synthetic potential. The interaction between the electron-rich furan ring and the electron-withdrawing nitrile group can lead to interesting electronic properties and reactivity patterns. These compounds can serve as precursors to a variety of more complex heterocyclic systems through cyclization and other transformations. The synthesis of such integrated systems often involves methods like the Paal-Knorr synthesis for the furan ring, followed by the introduction of the nitrile-containing side chain. uobaghdad.edu.iq

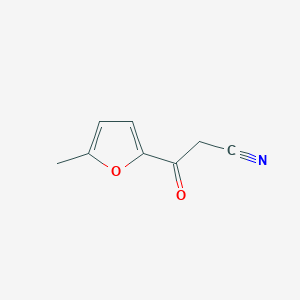

Structural Analysis of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

This compound is a molecule that incorporates the key features of both a furan ring and a β-ketonitrile. Its structure consists of a 5-methylfuran ring attached to a 3-oxopropanenitrile (B1221605) side chain at the 2-position of the furan ring.

| Property | Value |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | This compound |

Data sourced from PubChem.

The molecule's structure suggests a potential for rich and diverse chemical reactivity. The furan ring can undergo electrophilic substitution reactions, while the β-ketonitrile moiety offers sites for both nucleophilic and electrophilic attack, as well as the potential for cyclization reactions.

Detailed experimental data on the spectroscopic properties of this compound, such as ¹H NMR, ¹³C NMR, and IR spectra, are not extensively reported in publicly available literature. However, based on its structure, the following characteristic spectral features would be expected:

¹H NMR: Signals corresponding to the methyl group protons on the furan ring, the protons on the furan ring itself, and the methylene protons of the propanenitrile chain.

¹³C NMR: Resonances for the carbon atoms of the furan ring, the methyl group carbon, the carbonyl carbon, the methylene carbon, and the nitrile carbon.

IR Spectroscopy: Characteristic absorption bands for the C=O (ketone) and C≡N (nitrile) stretching vibrations.

A computational study on the related compound, (E)-3-(5-methyl furan-2-yl)-1-phenyl prop-2-en-1-one, has been performed to understand its structural and spectroscopic properties, suggesting that theoretical calculations could also provide valuable insights into the properties of this compound. researchgate.net

Research Gaps and Future Directions in Furan-β-Ketonitrile Chemistry

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound this compound. While the parent furan and β-ketonitrile scaffolds are well-studied, this particular derivative has received limited attention. There is a notable absence of detailed studies on its synthesis, reactivity, and potential applications.

Future research should focus on the following areas:

Development of efficient and scalable synthetic routes to this compound.

Thorough characterization of its physical and chemical properties, including detailed spectroscopic and crystallographic analysis.

Exploration of its reactivity , including its utility as a building block for the synthesis of more complex heterocyclic compounds.

Investigation of its potential biological activities , given the known pharmacological importance of both furan and β-ketonitrile derivatives.

Addressing these research gaps will not only expand our fundamental understanding of furan-β-ketonitrile chemistry but may also pave the way for the discovery of new molecules with valuable applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLDNLHMYMGVEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Methylfuran 2 Yl 3 Oxopropanenitrile and Analogues

Direct Synthesis Approaches to 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

The direct synthesis of this compound involves forming the molecule in a single key step from precursors that already contain the 5-methylfuran and nitrile moieties.

Base-Catalyzed Condensation Reactions

A primary and widely utilized method for the synthesis of β-ketonitriles is a variation of the Claisen condensation, which involves the acylation of a nitrile. nih.govpageplace.de In the case of this compound, this involves the reaction of an ester of 5-methyl-2-furoic acid with acetonitrile (B52724) in the presence of a strong base.

The reaction mechanism begins with the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion (-CH2CN). This anion then attacks the electrophilic carbonyl carbon of the 5-methylfuroate ester. The subsequent collapse of the tetrahedral intermediate results in the elimination of an alkoxide leaving group, yielding the desired β-ketonitrile. A stoichiometric amount of base is necessary because the product, being more acidic than acetonitrile, is deprotonated, which drives the reaction to completion. nih.gov

A variety of strong bases can be employed for this transformation, each with specific advantages regarding reaction conditions and yields. Common bases include sodium amide (NaNH2), sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium tert-butoxide (KOt-Bu). nih.govntnu.no The use of sodium hydride or potassium tert-butoxide in ethereal solvents like tetrahydrofuran (B95107) (THF) is often preferred for achieving high yields. ntnu.noutsa.edu

Table 1: Comparison of Bases for Acetonitrile Acylation

| Base | Typical Solvent | Temperature | Key Characteristics |

|---|---|---|---|

| Sodium Ethoxide | Ethanol | Reflux | Classic Claisen conditions; can lead to side reactions. |

| Sodium Amide | Toluene, THF | High | More efficient than alkoxides, but potentially hazardous. nih.gov |

| Sodium Hydride | THF, Benzene | High | Offers good yields with a variety of esters. ntnu.no |

| Potassium tert-butoxide | THF | Ambient | Effective under mild conditions; often provides good yields. nih.govutsa.edu |

Organometallic-Mediated Couplings

Organometallic coupling reactions offer an alternative pathway for the formation of β-ketonitriles, although specific examples for the direct synthesis of this compound are not extensively documented. General strategies involving transition metals like nickel and palladium could be adapted for this purpose.

One plausible approach is the nickel-catalyzed carbonylative coupling of an α-halonitrile with an organozinc reagent derived from 5-methylfuran. This method involves the insertion of carbon monoxide and the formation of a new carbon-carbon bond to construct the β-ketonitrile framework. Similarly, palladium-catalyzed carbonylative cross-coupling reactions are established methods for β-ketonitrile synthesis and could potentially be applied.

Another strategy involves the use of organocopper reagents, known as Gilman reagents. A lithium di(5-methylfuryl)cuprate could theoretically react with cyanoacetyl chloride, although the reactivity of such an acid chloride would need to be carefully managed.

Specific Precursor Transformations

This approach involves the synthesis of a molecule that already contains the basic carbon skeleton of the target compound, followed by a final chemical transformation. For instance, a precursor such as 3-hydroxy-3-(5-methylfuran-2-yl)propanenitrile (B1513494) could be synthesized and subsequently oxidized to the corresponding ketone. The synthesis of the hydroxy precursor could be achieved by reacting 5-methyl-2-furaldehyde with the anion of acetonitrile, followed by an acidic workup.

Synthesis of Furan-Substituted 3-Oxopropanenitrile (B1221605) Derivatives

This section covers the broader strategies for constructing molecules that belong to the class of furan-substituted β-ketonitriles, focusing on the formation of the β-ketonitrile group and the furan (B31954) ring as separate synthetic challenges.

General Strategies for β-Ketonitrile Formation

The synthesis of the β-ketonitrile functional group is a well-established area of organic chemistry. rsc.org The most common methods are generally applicable to the synthesis of furan-substituted analogues.

Acylation of Activated Nitriles : As detailed in section 2.1.1, the condensation of esters with acetonitrile or other α-unsubstituted nitriles is a cornerstone of β-ketonitrile synthesis. nih.gov The reaction can be performed with a range of esters and is often facilitated by strong bases like potassium tert-butoxide. utsa.edu Microwave-assisted conditions have been shown to be effective for this transformation, reducing reaction times. utsa.edu

Reaction of α-Haloketones with Cyanide : This method involves the nucleophilic substitution of a halogen in an α-haloketone with a cyanide ion (e.g., from NaCN or KCN). For a furan derivative, this would require the synthesis of a 2-(haloacetyl)-5-methylfuran precursor.

Hydrolysis of β-Enaminonitriles : β-Enaminonitriles can be prepared through various condensation reactions and subsequently hydrolyzed under acidic conditions to yield the corresponding β-ketonitrile.

Table 2: General Synthetic Routes to β-Ketonitriles

| Method | Starting Materials | Key Reagents | Description |

|---|---|---|---|

| Acylation of Nitriles | Ester, Acetonitrile | Strong base (e.g., KOt-Bu, NaH) | A Claisen-type condensation forming a C-C bond between the ester carbonyl and the nitrile α-carbon. nih.govresearchgate.net |

| Cyanide Substitution | α-Haloketone | Sodium or Potassium Cyanide | An SN2 reaction where a cyanide ion displaces a halide. researchgate.net |

Introduction of the Furan Moiety

The synthesis of the substituted furan ring itself is a critical aspect of preparing furan-containing β-ketonitriles. Several classic and modern named reactions are available for this purpose.

Paal-Knorr Furan Synthesis : This is one of the most important methods for preparing substituted furans. organic-chemistry.org It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.org To synthesize a 2,5-disubstituted furan like the 5-methylfuran moiety, an appropriately substituted hexane-2,5-dione would be required. The reaction is typically promoted by protic acids like sulfuric acid or Lewis acids. organic-chemistry.orgwikipedia.org

Feist-Benary Furan Synthesis : This method produces substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgchemeurope.com The reaction proceeds through a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution. wikipedia.org

Modern Transition-Metal Catalyzed Methods : A variety of modern synthetic methods utilize transition metals such as palladium, copper, and gold to catalyze the formation of furan rings from different precursors. organic-chemistry.orgresearchgate.net For example, copper-catalyzed cycloisomerization of alkynyl ketones provides an efficient route to substituted furans. researchgate.net Palladium-catalyzed direct arylation can be used to introduce substituents onto a pre-existing furan ring, such as attaching an aryl group to 2-furaldehyde. organic-chemistry.org

Methyl Group Functionalization on the Furan Ring

The methyl group at the 5-position of the furan ring in precursors to this compound offers a valuable site for chemical modification, enabling the synthesis of a variety of analogs. A common and effective method for this functionalization is side-chain halogenation, particularly bromination.

The reaction of a precursor like 2-acetyl-5-methylfuran (B71968) with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) selectively introduces a bromine atom onto the methyl group. mdpi.commasterorganicchemistry.com This process, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. masterorganicchemistry.com The use of a radical initiator is crucial to favor substitution on the methyl group over electrophilic addition to the furan ring. mdpi.com

The resulting 5-(bromomethyl)-2-acetylfuran is a versatile intermediate. The bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups, thereby creating a library of analogs. For instance, it can be converted to an acetate, which can then be hydrolyzed to an alcohol. mdpi.com

| Precursor | Reagent | Initiator | Solvent | Product |

| 2-Acetyl-5-methylfuran | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon tetrachloride (CCl4) | 5-(Bromomethyl)-2-acetylfuran |

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound via the Claisen condensation of a 5-methylfuran-2-carboxylic acid ester with acetonitrile is characterized by high chemo- and regioselectivity.

Chemoselectivity: The reaction selectively proceeds between the ester and the nitrile. The strong base employed in the reaction preferentially deprotonates the α-carbon of acetonitrile, which is significantly more acidic than the protons of the methyl group on the furan ring. This generates a nucleophilic nitrile anion that attacks the electrophilic carbonyl carbon of the ester.

Regioselectivity: In cases of substituted furan esters, the reaction regioselectivity is dictated by the position of the ester group. For instance, in the Claisen condensation of dimethyl 2,3-thiophenedicarboxylate (a thiophene (B33073) analog of a furan diester) with acetonitrile, the reaction occurs selectively at the methoxycarbonyl group in the 2-position of the thiophene ring. chempap.org This suggests that in analogous furan systems, the position of the ester group on the furan ring will direct the acylation of the nitrile.

The electronic properties of the furan ring and its substituents can influence the reactivity of the ester carbonyl group. Electron-donating groups on the furan ring may slightly decrease the electrophilicity of the carbonyl carbon, potentially affecting reaction rates. However, the fundamental chemo- and regioselectivity of the Claisen condensation are generally maintained.

Optimization of Reaction Conditions and Yields

The yield of this compound and its analogs in a Claisen-type condensation is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Base Selection: Strong bases are required to generate the nitrile anion. Commonly used bases include sodium ethoxide, sodium hydride, and potassium tert-butoxide. organic-chemistry.orgwikipedia.org The use of stronger bases can often lead to increased yields. organic-chemistry.org It is crucial that the base does not interfere with the reaction through nucleophilic attack on the ester. wikipedia.org

Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF) and diethyl ether are often employed. The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield.

Temperature and Reaction Time: The reaction is often carried out at reflux temperature to ensure a sufficient reaction rate. chempap.org The reaction time is typically monitored until completion, which can range from several hours to overnight.

Yields: While specific yield data for the direct synthesis of this compound is not extensively reported, analogous reactions for the synthesis of β-ketonitriles from various esters and nitriles have reported yields ranging from moderate to good. For example, the reaction of dimethyl 2,3-thiophenedicarboxylate with acetonitrile resulted in a 55% yield of the corresponding β-ketonitrile. chempap.org Microwave-assisted synthesis of various β-ketonitriles has shown yields between 30% and 72%. organic-chemistry.org

| Ester Reactant | Nitrile Reactant | Base | Solvent | Temperature | Yield |

| Ethyl 5-methylfuroate (hypothetical) | Acetonitrile | Sodium Ethoxide | Tetrahydrofuran (THF) | Reflux | Moderate to Good (estimated) |

| Dimethyl 2,3-thiophenedicarboxylate | Acetonitrile | Sodium Hydride | Acetonitrile | Reflux | 55% chempap.org |

| Various Esters | Various Nitriles | Potassium tert-butoxide | Tetrahydrofuran (THF) | Microwave | 30-72% organic-chemistry.org |

Chemical Reactivity and Mechanistic Studies of 3 5 Methylfuran 2 Yl 3 Oxopropanenitrile

Reactivity of the β-Ketonitrile Moiety

The β-ketonitrile group is characterized by a methylene (B1212753) group positioned between a ketone and a nitrile. This arrangement confers significant reactivity, primarily due to the acidity of the α-hydrogens and the electrophilic nature of the carbonyl and nitrile carbons.

Enolization and Tautomerism

Like other 1,3-dicarbonyl compounds, 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile exists as a dynamic equilibrium between its keto and enol tautomeric forms. Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. libretexts.orgnumberanalytics.com The equilibrium for this compound lies between the keto form, this compound, and the enol form, (Z)-3-hydroxy-3-(5-methylfuran-2-yl)acrylonitrile.

The position of this equilibrium is sensitive to various factors, including the solvent. unlp.edu.ar Generally, the keto tautomer is more stable and thus favored in many conditions. libretexts.org However, aprotic and polar solvents can favor the enol form by stabilizing it through hydrogen bonding. unlp.edu.ar The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in studying this tautomeric distribution. numberanalytics.comunlp.edu.ar For instance, in NMR spectroscopy, the presence of both tautomers can lead to distinct sets of signals, while IR spectroscopy can distinguish between the characteristic C=O and O-H stretching frequencies of the keto and enol forms, respectively. numberanalytics.com

Nucleophilic Additions to the Carbonyl and Nitrile Groups

The carbonyl and nitrile groups of the β-ketonitrile moiety are susceptible to nucleophilic attack, often leading to cyclocondensation reactions. These reactions are foundational for the synthesis of a wide array of heterocyclic compounds. unlp.edu.ar

A prominent example is the reaction with hydrazine (B178648) and its derivatives, which serves as a classic route to synthesize pyrazole (B372694) rings. The reaction of this compound with hydrazine hydrate (B1144303) would proceed via initial nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon. This is followed by an intramolecular cyclization involving the nitrile group and subsequent dehydration to yield a stable, aromatic 5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine.

Similarly, condensation with amidines (such as guanidine (B92328) or acetamidine) provides a pathway to substituted pyrimidines. The reaction mechanism involves a [3+3] annulation, where the amidine acts as a three-atom component, reacting with the β-ketonitrile to form a dihydropyrimidine (B8664642) intermediate, which then aromatizes.

| Nucleophile | Resulting Heterocycle | General Reaction Conditions |

|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazole | Reflux in a protic solvent like ethanol |

| Hydroxylamine (NH₂OH) | Isoxazole | Typically requires mild acidic or basic catalysis |

| Guanidine | 2-Aminopyrimidine | Base-catalyzed condensation (e.g., NaOEt) |

| Urea (B33335) | Pyrimidinone | Acid or base catalysis, often at elevated temperatures |

Reactions with Electrophiles

The methylene protons alpha to both the carbonyl and nitrile groups are acidic (pKa ≈ 11 for similar systems) due to the resonance stabilization of the resulting conjugate base, the enolate. libretexts.orgmasterorganicchemistry.com This enolate is a potent carbon nucleophile and readily reacts with a variety of electrophiles. masterorganicchemistry.combham.ac.uk To generate the enolate quantitatively, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed to prevent self-condensation. bham.ac.uk

The enolate of this compound can undergo C-alkylation via an SN2 reaction with alkyl halides. masterorganicchemistry.commnstate.edu This reaction forms a new carbon-carbon bond at the central carbon atom, introducing an alkyl substituent. Similarly, acylation can be achieved using acyl chlorides or anhydrides, which introduces an acyl group at the same position. These reactions are fundamental for elaborating the carbon skeleton of the molecule. nih.govresearchgate.net

| Electrophile Type | Example Electrophile | Product Type | Typical Base |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | α-Alkylated β-Ketonitrile | LDA, NaH |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | α-Acylated β-Ketonitrile | LDA, NaH |

| Halogen | Bromine (Br₂) | α-Halogenated β-Ketonitrile | Base-catalyzed |

Reactivity of the 5-Methylfuran Ring

The 5-methylfuran ring is an electron-rich aromatic system. Its reactivity is significantly influenced by the oxygen heteroatom and the two existing substituents, which direct the outcome of electrophilic substitution and determine its susceptibility to ring-opening pathways.

Electrophilic Aromatic Substitution Patterns

Furan (B31954) is highly activated towards electrophilic aromatic substitution, reacting much more readily than benzene. The oxygen atom donates electron density to the ring, and electrophilic attack occurs preferentially at the 2- and 5-positions (α-positions) because the resulting cationic intermediate (sigma complex) is stabilized by three resonance structures, compared to only two for attack at the 3- or 4-positions (β-positions). numberanalytics.comgoogle.com

In this compound, the 2- and 5-positions are already substituted. The reactivity and regioselectivity of further substitution are therefore governed by the directing effects of the existing groups:

5-Methyl Group (-CH₃): An electron-donating group that activates the ring and is an ortho, para-director. It enhances the electron density at the C4 position.

2-Acyl Group (-COR): An electron-withdrawing group that deactivates the ring and is a meta-director. It reduces the electron density at the C3 position.

The combined influence of these groups directs incoming electrophiles to the C4 position, which is activated by the methyl group. The C3 position is deactivated by the adjacent acyl group, making it a less favorable site for attack. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are predicted to occur predominantly at the C4 position.

| Position | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity toward Electrophiles |

|---|---|---|---|---|

| C2 | -CO-CH₂-CN | Electron-withdrawing, Deactivating | meta-directing (to C4) | - |

| C5 | -CH₃ | Electron-donating, Activating | ortho, para-directing (to C4) | - |

| C3 | - | - | Deactivated by adjacent C2-acyl group | Low |

| C4 | - | - | Activated by adjacent C5-methyl group | High (Preferred site) |

Ring Opening and Rearrangement Pathways

The furan ring, despite its aromaticity, is susceptible to reactions that involve cleavage of the heterocyclic ring, particularly under acidic, oxidative, or certain reductive conditions.

One significant pathway is acid-catalyzed hydrolysis. The presence of the electron-stabilizing methyl group at the C5 position can facilitate an efficient retro-Paal-Knorr type reaction under acidic conditions (e.g., trifluoroacetic acid). This reaction involves protonation of the furan ring, followed by nucleophilic attack of water, leading to the opening of the ring to form a 1,4-dicarbonyl compound, specifically a derivative of 2,5-dioxopentane. rsc.org

Atmospheric oxidation, for instance initiated by hydroxyl radicals, can also lead to ring-opening. The initial addition of the radical to the furan ring forms an unstable adduct that can rapidly isomerize and break the C-O bond, ultimately forming unsaturated 1,4-dicarbonyl compounds. libretexts.org

Furthermore, the furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov While this does not immediately open the ring, it disrupts the aromatic system to form an oxabicyclic adduct. These adducts can then undergo further transformations, including rearrangements or ring-opening under different conditions. The reactivity of the furan as a diene is influenced by its substituents; electron-donating groups enhance reactivity while electron-withdrawing groups diminish it. unlp.edu.ar

Stability under Various Reaction Conditions

The stability of this compound is dictated by the chemical tolerance of its two primary functional groups: the furan ring and the β-ketonitrile system. The interplay between these groups determines its behavior under different reaction environments, including acidic, basic, and oxidative conditions.

The furan ring is known to be sensitive to strong acids, which can induce polymerization or ring-opening reactions. pharmaguideline.com However, the presence of the electron-withdrawing 3-oxo-propanenitrile substituent at the 2-position is expected to increase the stability of the furan ring against acid-catalyzed degradation compared to unsubstituted furan. pharmaguideline.com Nevertheless, under strongly acidic or superacidic conditions, protonation of the carbonyl oxygen and the furan ring can occur, generating reactive cationic intermediates that may lead to further reactions. nih.gov

Under basic conditions, the compound is expected to be unstable in its protonated form. The methylene protons alpha to both the carbonyl and nitrile groups are significantly acidic. Exposure to a base will readily deprotonate this position to form a resonance-stabilized enolate anion. This deprotonation is a key step in many of the reactions involving β-ketonitriles and is a fundamental aspect of their chemical reactivity. nih.gov

The furan moiety is particularly susceptible to oxidation. Strong oxidizing agents can lead to oxidative dearomatization and ring-opening. For instance, related 3-(furan-2-yl)propanone structures have been shown to undergo oxidative dearomatization when treated with reagents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This suggests that this compound would likely undergo similar transformations under oxidative stress, leading to a loss of aromaticity and the formation of new, more complex structures. The compound is also expected to react vigorously with halogens such as bromine and chlorine at ambient temperatures. pharmaguideline.com

Below is a summary of the predicted stability of the compound under various conditions.

| Condition | Reagent/Environment | Predicted Stability/Reactivity |

| Acidic | Strong Brønsted Acids (e.g., H₂SO₄) | Low stability; potential for polymerization or ring-opening. pharmaguideline.com |

| Mild Lewis/Brønsted Acids | Moderate stability; can act as a catalyst for specific reactions. mdpi.com | |

| Basic | Strong/Weak Bases (e.g., NaOEt, Et₃N) | Unstable; readily deprotonates to form a stable enolate anion. nih.gov |

| Oxidative | Peroxyacids (e.g., m-CPBA) | Low stability; susceptible to oxidative dearomatization of the furan ring. mdpi.com |

| Halogens (e.g., Br₂, Cl₂) | Low stability; expected to undergo rapid halogenation reactions. pharmaguideline.com | |

| Thermal | High Temperature | Stability is dependent on the atmosphere; may be prone to decomposition or polymerization. |

Intramolecular Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it a potential precursor for intramolecular cyclization and annulation reactions, provided a suitable reacting partner is tethered to the core structure. While no direct intramolecular reactions of the title compound itself have been extensively reported, its reactivity can be inferred from studies on related structures.

A key reaction type involving β-ketonitriles is their use in constructing heterocyclic systems. For example, the Gewald reaction, an intermolecular process, demonstrates the high reactivity of the α-carbon and the nitrile group in forming new rings, specifically aminothiophenes. wikipedia.orgarkat-usa.orgresearchgate.net This highlights the potential of the β-ketonitrile moiety to participate in ring-forming reactions.

More direct evidence for intramolecular cyclization involving the furan ring comes from studies on related β-furyl amides. These compounds can undergo an oxidative spirocyclization when treated with an oxidizing agent like m-CPBA. nih.gov In this transformation, the furan ring is first oxidized, after which the tethered amide nitrogen acts as an internal nucleophile, attacking the activated ring to form a spirocyclic γ-butenolide-γ-butyrolactone system. This suggests that if the nitrile group of this compound were converted into a suitable internal nucleophile (e.g., an alcohol or amine) on a tether, similar intramolecular cyclizations could be envisioned.

Another classic reaction involving nitriles is the Thorpe-Ziegler reaction, which is the intramolecular version of the Thorpe reaction. This reaction typically involves the base-catalyzed cyclization of a dinitrile to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgresearchgate.net While the title compound is not a dinitrile, this reaction underscores the general utility of the nitrile group as an electrophilic partner in base-catalyzed intramolecular C-C bond formation.

Radical and Metal-Catalyzed Transformations

The structure of this compound offers several sites for radical and metal-catalyzed transformations, enabling a wide range of synthetic modifications.

Radical Transformations The methyl group on the furan ring is a potential site for radical reactions. In studies of similar compounds like 2-(trifluoromethyl)-5-methylfuran, the methyl group has been shown to undergo radical bromination using initiators such as azobisisobutyronitrile (AIBN). derpharmachemica.com This suggests that the methyl group of the title compound could be functionalized via similar radical-initiated pathways, allowing for the introduction of halogens or other groups.

Metal-Catalyzed Transformations The furan ring is a versatile substrate for a multitude of metal-catalyzed reactions. Transition metals like palladium, copper, gold, and ruthenium are commonly used to functionalize furan rings. researchgate.netorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could potentially be employed to form C-C bonds at the unsubstituted positions of the furan ring, assuming prior halogenation.

Copper-catalyzed reactions are known to facilitate cycloisomerization and coupling reactions involving furan precursors. organic-chemistry.org

Gold catalysts have been effectively used for the cycloisomerization of alkynyl ketoesters into substituted furans, highlighting their ability to activate functionalities for ring formation. researchgate.net

Ruthenium catalysts can promote the direct C-H activation of furan rings, typically at the 3-position, allowing for regioselective functionalization without the need for pre-installed leaving groups. researchgate.net

Furthermore, non-noble metal catalysts, including iron, cobalt, nickel, and copper, have gained attention for the sustainable valorization of furan derivatives. frontiersin.org These catalysts are effective for hydrogenation, oxidation, and ring-opening reactions. Hydrogenation of the furan ring using various metal catalysts can lead to the corresponding 3-(5-methyltetrahydrofuran-2-yl)-3-oxopropanenitrile or, under harsher conditions, ring-opened products. mdpi.com

The following table summarizes potential metal-catalyzed transformations applicable to the furan moiety.

| Catalyst Type | Reaction Type | Potential Outcome |

| Palladium (Pd) | Cross-Coupling | C-C bond formation at halogenated furan positions. researchgate.net |

| Copper (Cu) | Cyclization/Coupling | Synthesis of complex furan derivatives. organic-chemistry.org |

| Gold (Au) | Cycloisomerization | Formation of substituted furans from acyclic precursors. researchgate.net |

| Ruthenium (Ru) | C-H Activation | Direct functionalization at the C3-position of the furan ring. researchgate.net |

| Nickel (Ni) / Platinum (Pt) | Hydrogenation | Reduction of the furan ring to tetrahydrofuran (B95107) or ring-opening. frontiersin.orgmdpi.com |

Computational Probing of Reaction Mechanisms and Transition States

While specific computational studies on this compound are not widely available, the reaction mechanisms of similar furan-containing molecules and β-ketonitriles are frequently investigated using computational chemistry. These theoretical studies provide deep insights into reaction pathways, transition states, and the factors controlling selectivity, which are often difficult to determine experimentally.

Density Functional Theory (DFT) is the most common method employed for these investigations. It offers a good balance between computational cost and accuracy for organic molecules. For instance, DFT calculations have been used to study the reaction of 3-(furan-2-yl)propenoic acids with arenes in superacidic media. nih.gov These studies helped identify the structures of the reactive O,C-diprotonated cationic intermediates and rationalize the observed reaction outcomes. Such computational approaches could be applied to understand the behavior of this compound under strongly acidic conditions, predicting the most likely sites of protonation and subsequent reaction pathways.

Computational methods are also invaluable for elucidating the mechanisms of complex, multi-step reactions. For example, the mechanism of the Gewald aminothiophene synthesis, a reaction for which β-ketonitriles are key substrates, has been explored computationally. These studies help to map out the energy landscape of the reaction, identifying intermediates and calculating the activation energies of transition states for each step, including the initial Knoevenagel condensation, the addition of sulfur, and the final cyclization.

The table below outlines the common computational methods and the type of mechanistic insights they can provide for a molecule like this compound.

| Computational Method | Information Provided | Application Example |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, activation barriers, thermodynamic properties of intermediates. | Elucidating the step-by-step mechanism of a base-catalyzed condensation or a metal-catalyzed cross-coupling reaction. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for refining DFT results, especially for small model systems. | Accurately calculating the energy difference between competing reaction pathways. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules, including solvent effects and conformational changes over time. | Understanding the role of solvent molecules in stabilizing transition states or intermediates. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution, orbital interactions, and bond character. | Rationalizing the stability of intermediates (e.g., enolates) or the nature of bonding in transition states. |

By applying these computational tools, researchers can predict the reactivity of this compound, design novel synthetic routes, and understand the intricate details of its chemical transformations at a molecular level.

Derivatization and Analogue Synthesis of 3 5 Methylfuran 2 Yl 3 Oxopropanenitrile

Functionalization of the Nitrile Group

The cyano group of 3-(5-methylfuran-2-yl)-3-oxopropanenitrile is a gateway to several important classes of organic compounds, including carboxylic acids, amides, amines, and various heterocyclic systems.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile functionality offers a direct route to the corresponding carboxylic acids and amides. Under acidic or basic conditions, the carbon-nitrogen triple bond can be cleaved. Acid-catalyzed hydrolysis, typically employing a strong acid such as hydrochloric acid or sulfuric acid with heating, leads to the formation of the corresponding carboxylic acid, 3-(5-methylfuran-2-yl)-3-oxopropanoic acid. In this process, the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Alternatively, alkaline hydrolysis, using a base like sodium hydroxide, initially produces the carboxylate salt. Subsequent acidification is then required to yield the free carboxylic acid. By carefully controlling the reaction conditions, it is possible to isolate the intermediate amide, 3-(5-methylfuran-2-yl)-3-oxopropanamide. This is often achieved using milder conditions, such as hydrogen peroxide in an alkaline medium.

| Product | Reagents and Conditions |

| 3-(5-Methylfuran-2-yl)-3-oxopropanoic acid | H₂SO₄ (aq), heat |

| 3-(5-Methylfuran-2-yl)-3-oxopropanamide | H₂O₂, NaOH (aq), controlled temperature |

Reduction to Amines

The reduction of the nitrile group provides a pathway to primary amines, which are valuable intermediates for further functionalization. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to yield 3-amino-1-(5-methylfuran-2-yl)propan-1-one. It is important to note that LiAlH₄ can also reduce the carbonyl group, and thus, careful control of the reaction conditions or the use of protecting groups may be necessary to achieve selective reduction of the nitrile.

Catalytic hydrogenation, using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method for the reduction of nitriles to primary amines. This method often offers milder reaction conditions compared to metal hydride reductions.

| Product | Reagents and Conditions |

| 3-Amino-1-(5-methylfuran-2-yl)propan-1-one | 1. LiAlH₄, dry THF; 2. H₂O |

| 3-Amino-1-(5-methylfuran-2-yl)propan-1-one | H₂, Raney Nickel, high pressure |

Cycloaddition Reactions (e.g., to Triazoles, Pyrimidines)

The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For instance, the [3+2] cycloaddition of azides with nitriles is a well-established method for the synthesis of tetrazoles, although the reaction with β-ketonitriles can lead to triazoles through different pathways. More commonly, the active methylene (B1212753) group adjacent to the nitrile in this compound can react with azides in the presence of a base to form 1,2,3-triazoles.

Furthermore, the β-ketonitrile moiety is a classic precursor for the synthesis of pyrimidine (B1678525) derivatives. Condensation with urea (B33335), thiourea, or guanidine (B92328) in the presence of a base can lead to the formation of the corresponding pyrimidine, thioxopyrimidine, or aminopyrimidine ring systems. These reactions typically proceed through an initial condensation to form an intermediate that subsequently undergoes cyclization.

| Heterocyclic Product | Reagents |

| 1,2,3-Triazole derivative | Aryl azide, base (e.g., sodium ethoxide) |

| Pyrimidine derivative | Urea, base (e.g., sodium ethoxide) |

| Thioxopyrimidine derivative | Thiourea, base (e.g., sodium ethoxide) |

| Aminopyrimidine derivative | Guanidine, base (e.g., sodium ethoxide) |

Transformations of the Carbonyl Group

The carbonyl group in this compound is another key site for derivatization, allowing for the introduction of hydroxyl groups or the formation of various nitrogen-containing heterocycles.

Reductions to Alcohols

The ketone functionality can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, and selectively reduces the carbonyl group without affecting the nitrile or the furan (B31954) ring, yielding 3-cyano-1-(5-methylfuran-2-yl)propan-1-ol.

For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can also be used. However, as mentioned previously, LiAlH₄ will also reduce the nitrile group, leading to the formation of an amino alcohol, 3-amino-1-(5-methylfuran-2-yl)propan-1-ol. Therefore, the choice of reducing agent is crucial for controlling the outcome of the reaction.

| Product | Reagents and Conditions |

| 3-Cyano-1-(5-methylfuran-2-yl)propan-1-ol | NaBH₄, Methanol |

| 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol | LiAlH₄, dry THF |

Condensations with Amines and Hydrazines

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines. The reaction with primary amines can lead to the formation of imines or enamines, depending on the structure of the amine and the reaction conditions.

Condensation with hydrazine (B178648) or substituted hydrazines is a particularly important transformation as it provides a direct route to pyrazole (B372694) derivatives. The reaction of the β-ketonitrile with hydrazine hydrate (B1144303) will lead to the formation of 5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazole derivatives.

| Reagent | Product Class |

| Primary Amine (R-NH₂) | Imine/Enamine |

| Hydrazine (H₂NNH₂) | Pyrazole |

| Phenylhydrazine (PhNHNH₂) | N-Phenylpyrazole |

Modifications on the Furan Ring and Methyl Substituent

The furan ring of this compound is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. These reactions can be employed to introduce additional functional groups or heteroatoms, thereby expanding the structural diversity of the molecule.

One common method for functionalizing electron-rich heterocycles is the Vilsmeier-Haack reaction, which introduces a formyl group. wikipedia.orgorganic-chemistry.orgijpcbs.com This reaction typically uses a mixture of phosphorus oxychloride and a substituted formamide, like N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, an electrophilic chloroiminium ion. wikipedia.org For furan derivatives, this reaction usually occurs at the position adjacent to the oxygen atom. ijpcbs.com The introduced aldehyde functionality can then serve as a handle for further derivatization. For instance, a Vilsmeier-Haack reaction on a furan ring followed by a Wittig reaction can convert the resulting aldehyde into a vinyl group. nih.gov

Halogenation is another route to introduce functional groups. The reaction of furan derivatives with halogens or halogenating agents can lead to the substitution of hydrogen atoms on the furan ring. dtic.mil These halogenated intermediates are valuable precursors for cross-coupling reactions.

The methyl group at the 5-position of the furan ring also offers a site for modification. For example, hydroxyalkylation/alkylation (HAA) reactions of 2-methylfuran (B129897) with various carbonyl compounds have been reported, leading to the formation of bis(5-methylfuran-2-yl)methane derivatives. mdpi.com Furthermore, under certain acidic conditions, the 5-methylfuran-2-yl moiety can undergo hydrolysis to form a 2,5-dioxopentanyl group, which presents a different reactive handle for further chemical transformations. acs.orgnih.gov

Modern cross-coupling reactions provide powerful tools for the alkylation and arylation of the furan ring in this compound. These methods typically involve the use of a transition metal catalyst, most commonly palladium, to form new carbon-carbon bonds. mdpi.com

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an organoboron species with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org To apply this to the furan ring, a halogen atom would first need to be introduced, as described in the previous section. The resulting halofuran derivative could then be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic substituents. mdpi.com The Suzuki coupling is known for its broad functional group tolerance and has been successfully applied to the synthesis of furan-containing biaryl ketones. acs.org

The Heck reaction is another palladium-catalyzed method that can be used to form carbon-carbon bonds, typically between an unsaturated halide and an alkene. nih.gov This reaction has been utilized in the synthesis of oligoaryls containing furan moieties, demonstrating its applicability to furan-based systems. acs.org C-H activation strategies are also emerging as powerful methods for the direct arylation of heterocycles, including furans, without the need for pre-functionalization with a halogen. researchgate.net Palladium-catalyzed C5-arylation of 2-substituted furans with aryl iodides has been reported. researchgate.net

Design Principles for Structural Diversity

The design of synthetic strategies to generate a diverse library of analogues from a common scaffold like this compound is guided by the principles of diversity-oriented synthesis (DOS). nih.govcam.ac.uk The goal of DOS is to efficiently create a collection of structurally diverse molecules that can be screened for a wide range of biological activities.

A key principle in designing a library based on the this compound scaffold is to leverage the distinct reactivity of its different components. The active methylene group, the furan ring, and the methyl substituent can be modified sequentially or in parallel to generate a wide range of analogues. For example, a combinatorial approach could be employed where a set of aldehydes are reacted via Knoevenagel condensation to create a library of enones. aston.ac.uk Each of these enones could then be subjected to a second diversification step, such as a Suzuki coupling at a halogenated position on the furan ring.

The selection of building blocks for these derivatizations should aim to introduce variations in key physicochemical properties such as size, shape, lipophilicity, and electronic character. acs.org This can be achieved by using a diverse set of aldehydes, boronic acids, and other reagents in the derivatization reactions. The use of statistical molecular design can aid in the selection of building blocks to maximize the diversity of the resulting library. acs.org

Furthermore, the synthesis of libraries can be facilitated by employing solution-phase parallel synthesis techniques, which allow for the rapid production of a large number of compounds. acs.org The development of robust and high-yielding reactions is crucial for the successful implementation of such a strategy. The synthesis of a library of highly substituted furans has been demonstrated through iodocyclization followed by palladium-catalyzed diversification, showcasing the feasibility of such an approach. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 5 Methylfuran 2 Yl 3 Oxopropanenitrile and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. nih.gov For 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile, HRMS provides an exact mass measurement, which is used to confirm its molecular formula, C₈H₇NO₂. The monoisotopic mass of this compound is calculated to be 149.04768 Da. uni.lu

By comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value, the molecular formula can be validated, ruling out other potential formulas with the same nominal mass. HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. researchgate.net Analysis of the compound would typically involve electrospray ionization (ESI), which generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ or [M+K]⁺. researchgate.netresearchgate.net The precise masses of these adducts are then used to deduce the mass of the neutral molecule and confirm its elemental makeup.

Table 1: Predicted HRMS Adducts for C₈H₇NO₂ Data predicted using computational tools. uni.lu

| Adduct Type | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 150.05496 |

| [M+Na]⁺ | 172.03690 |

| [M+K]⁺ | 188.01084 |

| [M+NH₄]⁺ | 167.08150 |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and constitution of an organic molecule in solution. A full structural assignment of this compound requires a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

While specific experimental data for the title compound is not extensively published, the expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of closely related furan (B31954) derivatives and chalcones. researchgate.netderpharmachemica.comresearchgate.net

¹H NMR: The proton spectrum would show distinct signals for the methyl group on the furan ring (a singlet around δ 2.3-2.4 ppm). derpharmachemica.com The two protons on the furan ring would appear as doublets in the aromatic region (δ 6.0-7.5 ppm), showing a characteristic coupling constant. The methylene (B1212753) (CH₂) protons adjacent to the carbonyl and nitrile groups would appear as a singlet, likely in the δ 3.5-4.5 ppm range.

¹³C NMR: The carbon spectrum would reveal eight distinct signals. The nitrile carbon (C≡N) is expected around δ 115-120 ppm, while the carbonyl carbon (C=O) would be significantly downfield, typically δ 180-190 ppm. rsc.org The carbons of the 5-methylfuran ring would appear in the δ 110-160 ppm region, with the methyl carbon appearing upfield around δ 14 ppm.

2D NMR: COSY spectra would confirm the coupling between the furan protons, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 2: Representative ¹H and ¹³C NMR Data for the 5-Methylfuran-2-yl Moiety in a Derivative Compound Data from (E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. derpharmachemica.com

| Moiety | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Furan-CH (H-3) | 6.32 (d) | ~108-110 |

| Furan-CH (H-4) | 6.85 (d) | ~118-120 |

| Furan-CH₃ | 2.37 (s) | ~14 |

| Furan-C (C-2) | - | ~152 |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques would confirm the presence of the nitrile, carbonyl, and methylfuran groups.

Nitrile (C≡N) group: A sharp, intense absorption band is expected in the IR spectrum between 2200 and 2260 cm⁻¹, which is a highly characteristic region for nitriles.

Carbonyl (C=O) group: A strong, sharp peak corresponding to the ketone C=O stretching vibration would be observed in the range of 1680-1700 cm⁻¹. This frequency is influenced by conjugation with the furan ring. core.ac.uk

Furan Ring: The furan ring exhibits several characteristic vibrations, including C=C stretching around 1500-1600 cm⁻¹, C-O-C stretching, and C-H bending modes. udayton.edu

Methyl (CH₃) group: C-H stretching vibrations for the methyl group would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, the C=C and C≡N bonds often give rise to strong signals in the Raman spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2200 - 2260 |

| Ketone | C=O stretch | 1680 - 1700 |

| Furan Ring | C=C stretch | 1500 - 1600 |

| Furan Ring | C-O-C stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound. Although a crystal structure for the title compound is not publicly available, analysis of similar furan-containing structures provides insight into the expected molecular geometry. researchgate.netresearchgate.net

This analysis would confirm the planarity of the furan ring and provide exact measurements for the C≡N triple bond and the C=O double bond. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-π stacking that influence the solid-state properties of the compound. researchgate.net

Table 4: Typical Bond Lengths from Crystal Structures of Related Furan Derivatives

| Bond | Typical Length (Å) |

|---|---|

| C-C (furan) | 1.35 - 1.44 |

| C-O (furan) | 1.36 - 1.38 |

| C=O (ketone) | 1.21 - 1.23 |

Integration of Experimental and Theoretical Spectroscopic Data

The most robust structural elucidations are achieved by integrating experimental data with theoretical calculations, typically using Density Functional Theory (DFT). researchgate.netglobalresearchonline.net This synergistic approach allows for a deeper understanding of the relationship between molecular structure and spectroscopic properties.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with X-ray data if available. researchgate.net

Predict Spectroscopic Data: Calculate NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). researchgate.netglobalresearchonline.net

Aid in Spectral Assignment: The calculated vibrational modes can be used to make definitive assignments for complex experimental IR and Raman spectra. researchgate.net Similarly, calculated NMR shifts help confirm assignments in crowded spectral regions.

Analyze Electronic Properties: Computational methods can determine the energies and distributions of frontier molecular orbitals (HOMO and LUMO), providing insight into the molecule's reactivity and electronic transitions. researchgate.net

By comparing the theoretically predicted spectra with the experimental data, a high level of confidence in the structural assignment is achieved. Discrepancies between the two can often point to specific structural features or intermolecular effects not initially considered. nih.gov

Computational and Theoretical Studies of 3 5 Methylfuran 2 Yl 3 Oxopropanenitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, typically using Density Functional Theory (DFT), are standard methods for investigating the electronic characteristics of molecules. For a compound like 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile, these calculations would reveal fundamental properties governing its reactivity and interactions.

Conformational Analysis and Tautomeric Equilibria

The structure of this compound is not rigid; rotation around single bonds allows for different spatial arrangements (conformers). Conformational analysis would identify the most stable conformers and the energy barriers between them.

Furthermore, as a β-ketonitrile, this compound can exist in tautomeric forms, primarily the keto and enol forms. researchgate.net Theoretical studies on other β-ketonitriles have shown that the equilibrium between these tautomers is highly sensitive to the solvent environment. researchgate.net Computational modeling could predict the relative stability of the keto and enol tautomers in both the gas phase and in various solvents, which is critical for understanding its chemical behavior. researchgate.net

Reaction Pathway Modeling and Energy Profiles

Theoretical modeling can be used to map out the entire pathway of a chemical reaction, from reactants to products. This involves locating transition states and calculating the activation energies, providing a detailed energy profile of the reaction. For this compound, this could be applied to model its synthesis or its participation in subsequent reactions, such as cyclizations to form heterocyclic compounds.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimental findings. Theoretical calculations can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the molecular structure and tautomeric form. researchgate.net

Vibrational Spectra (IR & Raman): The vibrational frequencies corresponding to different functional groups can be computed to help assign peaks in experimental IR and Raman spectra.

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be calculated to predict the absorption maxima.

Molecular Dynamics Simulations for Dynamic Behavior

A typical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and observing its behavior under defined conditions of temperature and pressure. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Detailed Research Findings:

MD simulations would likely reveal significant conformational flexibility around these bonds. The dihedral angles defining the orientation of the furan (B31954) ring relative to the oxopropanenitrile side chain would be of particular interest. Fluctuations in these angles would indicate the accessible conformational space of the molecule.

Furthermore, MD simulations could be employed to study the interaction of this compound with other molecules, such as solvent molecules or biological macromolecules. For instance, simulations could predict how the molecule would bind to the active site of an enzyme, providing insights into its potential biological activity. The simulations would highlight key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize such complexes.

To illustrate the parameters that would be involved in such a simulation, a hypothetical data table is presented below.

| Parameter | Value | Description |

|---|---|---|

| Force Field | CHARMM36 | A common force field for small organic molecules and biomolecules. |

| Solvent | TIP3P Water | A standard water model for solvation. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | A typical simulation length for observing molecular dynamics. |

| Time Step | 2 fs | The interval between successive calculations of particle positions and velocities. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of a chemical compound based on its molecular structure. QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of a molecule's structure) with a specific property of interest.

For this compound, QSPR modeling could be used to predict a wide range of physicochemical and biological properties, such as its solubility, toxicity, or potential as a corrosion inhibitor, based on studies of other furan derivatives. researchgate.net

Detailed Research Findings:

The development of a QSPR model for a property of this compound would begin with the calculation of a variety of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

A hypothetical QSPR study could aim to predict the biological activity of a series of furan derivatives, including this compound. The model would be built using a dataset of compounds with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to establish a mathematical relationship between the descriptors and the activity.

For example, a QSPR model might reveal that the biological activity is positively correlated with the molecule's dipole moment and negatively correlated with its molecular weight. Such a model could then be used to predict the activity of new, untested furan derivatives.

The following interactive data table presents a hypothetical set of molecular descriptors and a predicted property for this compound, illustrating the type of data used in QSPR modeling.

| Molecular Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 149.15 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 1.5 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Topological Polar Surface Area (TPSA) | 56.8 Ų | The sum of surfaces of polar atoms in a molecule. |

| Number of Rotatable Bonds | 3 | The number of bonds that allow free rotation. |

| Predicted Biological Activity (IC50, µM) | 5.2 | A hypothetical predicted concentration for 50% inhibition of a biological target. |

These computational and theoretical approaches, while not replacing experimental validation, provide a powerful framework for understanding and predicting the behavior of this compound at the molecular level. They offer a cost-effective and efficient means to guide further experimental research and to explore the potential applications of this and related compounds.

Structure Activity Relationship Sar Studies of 3 5 Methylfuran 2 Yl 3 Oxopropanenitrile Derivatives

Systematic Modification of the Furan (B31954) Moiety and its Impact on Activity

The furan ring in 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile offers several positions for systematic modification to probe its influence on biological activity. The existing methyl group at the 5-position is a key feature.

In many biologically active furan derivatives, the nature and position of substituents on the furan ring are critical for potency and selectivity. For instance, in a series of furan-based chalcones, the substitution pattern on the furan ring significantly modulated their antimicrobial activity. researchgate.net It is plausible that variations at the 5-position of the furan ring in this compound could lead to a range of activities.

Table 1: Hypothetical Impact of Furan Moiety Modifications on Activity

| Modification at 5-position | Expected Impact on Activity | Rationale |

|---|---|---|

| Hydrogen (unsubstituted furan) | May decrease activity | The methyl group could be crucial for hydrophobic interactions with a target protein. |

| Ethyl or larger alkyl groups | Potentially increased or decreased activity | Could enhance hydrophobic interactions but may also introduce steric hindrance. |

| Halogens (e.g., Cl, Br) | May increase activity | Can alter electronic properties and potentially form halogen bonds with the target. |

| Methoxy or other electron-donating groups | Could modulate activity | May influence the electronic nature of the furan ring and its interactions. |

Influence of β-Ketonitrile Group Modifications on SAR

The β-ketonitrile group is a key functional component, and its modification would likely have a profound impact on the biological activity of the molecule. This group can participate in hydrogen bonding and other polar interactions.

Studies on related β-ketonitrile-containing compounds have shown that this moiety is often crucial for their biological effects. For example, in some anticancer agents, the nitrile group is essential for activity. researchgate.net Modifications to this group could alter the molecule's ability to interact with its biological target.

Table 2: Hypothetical Influence of β-Ketonitrile Group Modifications on SAR

| Modification | Expected Impact on Activity | Rationale |

|---|---|---|

| Replacement of nitrile with ester or amide | Likely to alter or diminish activity | Changes the electronic and hydrogen bonding capabilities of the group. |

| Modification of the keto group to an oxime or hydrazone | Could lead to a different activity profile | Introduces new functional groups with different steric and electronic properties. |

Positional Isomerism and Stereochemical Effects on SAR

The arrangement of substituents on the furan ring and the potential for stereocenters can significantly influence biological activity. While this compound itself is achiral, derivatives could incorporate chiral centers.

The position of the methyl group on the furan ring is a key isomeric consideration. Moving the methyl group from the 5-position to the 4- or 3-position would create 3-(4-Methylfuran-2-yl)-3-oxopropanenitrile or 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile, respectively. Such positional isomers often exhibit different biological activities due to altered steric and electronic profiles that affect target binding. researchgate.net

Furthermore, if modifications introduce a chiral center, the resulting enantiomers or diastereomers could have distinct biological activities. It is a well-established principle in pharmacology that stereochemistry plays a crucial role in molecular recognition by biological targets. mdpi.com

Ligand Efficiency and Lipophilicity Considerations in SAR

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of a compound. LE relates the potency of a compound to its size (number of heavy atoms), while LLE relates potency to its lipophilicity (logP). nih.govtaylorandfrancis.com

For a hypothetical series of this compound derivatives, it would be crucial to balance increases in potency with changes in molecular weight and lipophilicity. An ideal lead compound would exhibit high potency with a relatively low molecular weight and optimal lipophilicity to ensure good ADME (absorption, distribution, metabolism, and excretion) properties. core.ac.uk Generally, compounds with high LE and LLE values are considered more promising for further development. researchgate.net

Table 3: Hypothetical Ligand Efficiency and Lipophilicity Data for Selected Derivatives

| Compound | Hypothetical IC50 (µM) | pIC50 | Calculated logP | LE | LLE |

|---|---|---|---|---|---|

| This compound | 10 | 5.0 | 1.5 | 0.45 | 3.5 |

| 3-(5-Ethylfuran-2-yl)-3-oxopropanenitrile | 5 | 5.3 | 2.0 | 0.44 | 3.3 |

Note: The data in this table is purely illustrative and not based on experimental results.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.com A pharmacophore model for this compound derivatives would likely include features such as a hydrogen bond acceptor (the keto and nitrile groups), a hydrophobic feature (the methyl group), and an aromatic/heterocyclic ring (the furan moiety).

Such a model could be used to virtually screen large compound libraries to identify new molecules with potentially similar biological activity. nih.gov Furthermore, a validated pharmacophore model can guide the rational design of new derivatives with improved potency and selectivity by suggesting modifications that better fit the model's features. researchgate.net For example, the model might indicate that adding a hydrogen bond donor at a specific position could enhance binding to the target.

Biological Activity of 3 5 Methylfuran 2 Yl 3 Oxopropanenitrile and Analogues: Mechanistic and in Vitro Perspectives

Antimicrobial Activity: Elucidation of Cellular Targets and Pathways

Furan (B31954) derivatives have demonstrated notable antimicrobial effects against a variety of pathogens. utripoli.edu.ly The mechanisms underlying this activity are multifaceted, often involving the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov

Investigations into furan-based compounds have revealed their potential to disrupt key cellular processes in microorganisms. For instance, some 3-aryl-3-(furan-2-yl) propanoic acid derivatives have shown inhibitory effects against Escherichia coli. utripoli.edu.ly The antimicrobial action of these compounds can be attributed to their interaction with microbial cell membranes or their ability to bind to cellular proteins. nih.gov Studies on 2(5H)-furanone derivatives, which share a core structural feature, indicate that these molecules can interfere with bacterial biofilm formation, a critical factor in chronic infections and antibiotic resistance. frontiersin.org While many furanones affect quorum-sensing systems in Gram-negative bacteria, others are active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. frontiersin.org The antimicrobial efficacy of furan derivatives is often linked to their specific substitution patterns, which influence their lipophilicity and ability to penetrate microbial cells. nih.gov

Anticancer Activity: Investigation of Molecular Mechanisms

The anticancer potential of furan-containing compounds is an area of intensive research. researchgate.netnih.gov Numerous studies have demonstrated the cytotoxic effects of furan analogues against a range of human cancer cell lines, with investigations pointing towards apoptosis induction and cell cycle arrest as primary mechanisms of action. nih.govmdpi.com

Apoptosis Induction: Furan derivatives have been shown to trigger programmed cell death in cancer cells through various signaling cascades. nih.gov One identified mechanism involves the induction of the intrinsic mitochondrial pathway of apoptosis. nih.gov For example, certain novel furan-based compounds were found to significantly increase the levels of the pro-apoptotic proteins p53 and Bax while decreasing the level of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells. nih.gov Studies on furan cytotoxicity in mouse Leydig cells also showed an increase in the expression of key apoptotic genes like Casp3 and Trp53. nih.gov The induction of apoptosis is often preceded by an increase in reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, furan analogues can inhibit cancer cell proliferation by causing cell cycle arrest. nih.gov Flow cytometry analyses have revealed that treatment of MCF-7 cells with specific furan derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govtaylorandfrancis.com This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. researchgate.net The ability of these compounds to disrupt microtubule polymerization is one potential mechanism underlying G2/M arrest. nih.gov In some cancer cell lines, furan derivatives have also been observed to induce cell cycle arrest at the G1 phase. researchgate.net

The antiproliferative activity of these compounds is often potent, with IC50 values in the micromolar and even nanomolar range against various cancer cell lines, as detailed in the table below. nih.govnih.gov

| Compound/Analogue | Cell Line | Activity (IC50) | Reference |

| Furan derivative 1 | HeLa | 0.08 µM | nih.goveurekaselect.com |

| Furan derivative 24 | HeLa | 3.51 µM | nih.goveurekaselect.com |

| Furan derivative 24 | SW620 | 5.86 µM | nih.goveurekaselect.com |

| Furan-based compound 4 | MCF-7 | 4.06 µM | nih.gov |

| Furan-based compound 7 | MCF-7 | 2.96 µM | nih.gov |

| Pyrazolyl-chalcone 7g | A549 | 27.7 µg/ml | nih.gov |

| Pyrazolyl-chalcone 7g | HepG2 | 26.6 µg/ml | nih.gov |

Enzyme Inhibition Studies: Specificity and Kinetics

The biological effects of furan derivatives are frequently mediated by their interaction with and inhibition of specific enzymes. nih.govfrontiersin.org A key molecular target for the anticancer activity of some furan-based compounds is tubulin. nih.gov By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to the previously mentioned G2/M cell cycle arrest and subsequent apoptosis. nih.gov

Molecular docking studies have also explored the potential of furan analogues to interact with other key enzymes. For example, simulations have suggested that certain derivatives can bind effectively to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression, indicating a potential for inhibitory activity. researchgate.net Similarly, the antimicrobial effects of furan compounds may be linked to the modification and inhibition of essential microbial enzymes. nih.gov While these studies provide valuable insights into potential enzyme targets, detailed kinetic studies to determine the specific type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki) for 3-(5-methylfuran-2-yl)-3-oxopropanenitrile and its direct analogues are necessary to fully elucidate their enzymatic interactions.

Receptor Binding Assays and Ligand-Target Interactions

Beyond enzyme inhibition, furan derivatives can exert their biological effects by binding to specific cellular receptors. Research has been conducted to design and synthesize furan-based molecules that act as agonists or antagonists for particular receptors.